3-Bromo-4-(naphthalen-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(naphthalen-1-yl)pyridine is an organic compound that belongs to the class of bromopyridines It features a pyridine ring substituted with a bromine atom at the third position and a naphthalene group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(naphthalen-1-yl)pyridine typically involves the condensation of 4-bromoacetophenone with 1-naphthaldehyde in the presence of a base such as sodium hydroxide. This reaction forms a chalcone intermediate, which is then cyclized to yield the desired pyridine derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(naphthalen-1-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: New aromatic compounds with various functional groups.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridine derivatives.
Scientific Research Applications
3-Bromo-4-(naphthalen-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(naphthalen-1-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and naphthalene group contribute to its binding affinity and specificity, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 2-Bromo-4-(naphthalen-1-yl)pyridine
- 4-Bromo-2-(naphthalen-1-yl)pyridine
- 3-Bromo-2-(naphthalen-1-yl)pyridine
Comparison: 3-Bromo-4-(naphthalen-1-yl)pyridine is unique due to the specific positioning of the bromine and naphthalene groups, which influence its reactivity and applications. Compared to its isomers, this compound may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity in substitution reactions .
Properties
CAS No. |
88345-98-6 |
---|---|
Molecular Formula |
C15H10BrN |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
3-bromo-4-naphthalen-1-ylpyridine |
InChI |
InChI=1S/C15H10BrN/c16-15-10-17-9-8-14(15)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H |
InChI Key |
JMLXWAQOFWTPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=NC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.